molecular formula C31H37NO5 B1672612 Fexaramate CAS No. 592524-75-9

Fexaramate

Cat. No. B1672612
M. Wt: 503.6 g/mol
InChI Key: RNHPBABXWKAHQM-LKRWSQIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fexaramate is a compound with the formula C31H37NO5 and a molecular weight of 503.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Fexaramate is consistent with its formula C31H37NO5 . The H-NMR data is consistent with the structure .


Physical And Chemical Properties Analysis

Fexaramate is a solid compound . It is stable under normal temperatures and pressures . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Ferrites in Technology and Medicine

Ferrites, including those like Fexaramate, are crucial in various technological and medical applications. Research highlights their growing usage in magnetic shielding, magnetic biosensors, and magnetic recording devices. These materials are fundamental in information storage, mobile communication, electronic devices, and medical devices like MRI machines. The study of ferrites' magnetic properties and their characterization, including X-ray diffraction and scanning electron microscopy, is pivotal in advancing these fields (Vedrtnam et al., 2020).

Ferrites in Environmental and Engineering Applications

Ferrites like Fexaramate are also integral in environmental and engineering applications. Their role in pollution control and catalysis is significant. In construction and mechanics, the finite element method (FEM), which utilizes materials like ferrites, aids in investigating strength and durability in various structures (Kraváriková, 2018). This method is crucial in understanding the mechanical behavior of structures under different loads and material properties.

Ferrites in Biomedical Applications

In the biomedical field, Fexaramate-like ferrites are used in advanced imaging techniques such as dual-energy X-ray absorptiometry (DXA) and quantitative computed tomography (QCT). These techniques, crucial for diagnosing diseases like osteoporosis, rely on the unique properties of ferrites for accurate bone density measurements and imaging (Blake & Fogelman, 1997); (Adams, 2009).

properties

IUPAC Name

tert-butyl (E)-3-[4-[[N-(cyclohexanecarbonyl)-3-[(E)-3-methoxy-3-oxoprop-1-enyl]anilino]methyl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3/b19-18+,20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHPBABXWKAHQM-LKRWSQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN(C2=CC=CC(=C2)/C=C/C(=O)OC)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fexaramate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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